molecular formula C27H56 B14469769 11-Methylhexacosane CAS No. 68547-06-8

11-Methylhexacosane

Cat. No.: B14469769
CAS No.: 68547-06-8
M. Wt: 380.7 g/mol
InChI Key: ATFOATQSPLHNOV-UHFFFAOYSA-N
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Description

11-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane, where a methyl group is attached to the 11th carbon atom. This compound is part of a class of hydrocarbons known for their presence in natural waxes and their role in various biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process is optimized for high yield and purity, often employing advanced separation techniques like distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 11-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.

    Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

Scientific Research Applications

11-Methylhexacosane has several applications across different fields:

Mechanism of Action

The mechanism of action of 11-Methylhexacosane in biological systems often involves its interaction with specific receptors or enzymes. In insects, for example, it may bind to olfactory receptors, triggering behavioral responses. The molecular pathways involved can include signal transduction mechanisms that lead to changes in gene expression or cellular activity .

Comparison with Similar Compounds

    Hexacosane: A straight-chain alkane with no branching.

    2-Methylhexacosane: Another methyl-branched isomer with the methyl group on the second carbon.

    3-Methylhexacosane: Methyl group on the third carbon.

Uniqueness of 11-Methylhexacosane: this compound is unique due to its specific branching at the 11th carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This specific structure can make it more effective in certain applications, such as in pheromone signaling in insects .

Properties

CAS No.

68547-06-8

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

IUPAC Name

11-methylhexacosane

InChI

InChI=1S/C27H56/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3

InChI Key

ATFOATQSPLHNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

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